molecular formula C21H24N2O B2494315 N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide CAS No. 1240877-62-6

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide

Cat. No. B2494315
CAS RN: 1240877-62-6
M. Wt: 320.436
InChI Key: PVEARGVOMUPLAD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of chronic neuropathic pain.

Mechanism of Action

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide acts as a selective inhibitor of the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals in the peripheral nervous system. By blocking this ion channel, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide reduces the transmission of pain signals to the brain, resulting in a reduction in pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has been shown to reduce pain in animal models of neuropathic pain by selectively inhibiting the ATP-gated P2X3 ion channel. In clinical trials, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has been shown to be safe and effective in reducing pain in patients with chronic neuropathic pain. N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has also been shown to have a favorable pharmacokinetic profile, with rapid absorption and elimination from the body.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has several advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and has a favorable pharmacokinetic profile. N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and efficacy in reducing pain. However, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide also has some limitations for use in lab experiments. It is a selective inhibitor of the ATP-gated P2X3 ion channel, which may limit its usefulness in studying other pain pathways. Additionally, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has not been extensively studied in other disease models outside of chronic neuropathic pain.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide. One area of research is the development of new formulations of N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide that can be administered via alternative routes, such as transdermal patches or inhalation. Another area of research is the study of N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide in other disease models, such as inflammatory pain or cancer pain. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide and to identify potential side effects or drug interactions.

Synthesis Methods

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide is synthesized by a multi-step process involving the reaction of 2-ethylphenylamine with 4-methylbenzyl chloride to form the intermediate 2-(4-methylbenzylamino)ethylphenol. This intermediate is then reacted with propargyl bromide to form the propargylated intermediate, which is subsequently reacted with N-(2-chloroacetyl)glycine to form the final product, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has been extensively studied in preclinical and clinical trials for the treatment of chronic neuropathic pain. In preclinical studies, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has been shown to effectively reduce pain in animal models of neuropathic pain. In clinical trials, N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide has been shown to be safe and effective in reducing pain in patients with chronic neuropathic pain.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-4-14-23(15-18-12-10-17(3)11-13-18)16-21(24)22-20-9-7-6-8-19(20)5-2/h1,6-13H,5,14-16H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEARGVOMUPLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC#C)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide

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